3-Chloroindomethacin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

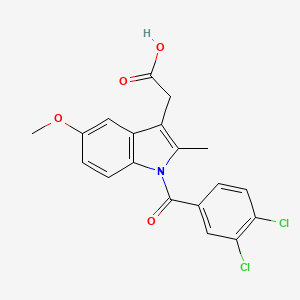

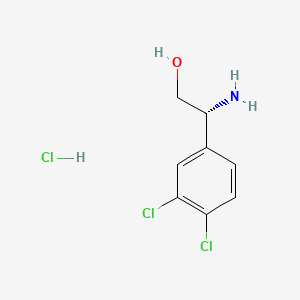

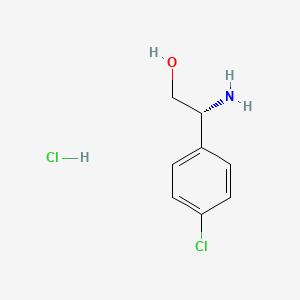

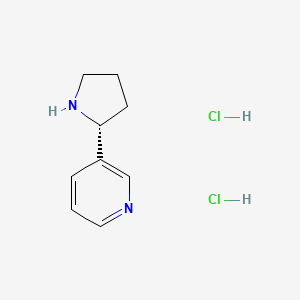

3-Chloroindomethacin is a derivative of indomethacin, a non-steroidal anti-inflammatory drug (NSAID). It has the molecular formula C19H15Cl2NO4 and a molecular weight of 392.23 .

Synthesis Analysis

The synthesis of indomethacin, the parent compound of 3-Chloroindomethacin, involves several steps. The core structure of the drug is an indole ring, which is formed through the Fischer indole synthesis. The chlorobenzamide group is coupled to the indole nitrogen via acylation with 4-chlorobenzoic acid chloride . A more efficient, modern synthesis developed by scientists at Merck involves coupling the chlorobenzamide group onto the molecule before the indole-forming step .

Molecular Structure Analysis

The molecular structure of 3-Chloroindomethacin is complex, with a three-dimensional network structure. It is an indole-acetic acid derivative with a dichlorobenzoyl group, a methoxy group, and a methyl group attached to the indole ring .

Chemical Reactions Analysis

Indomethacin, like other NSAIDs, works by inhibiting the cyclooxygenase enzymes (COX-1 and 2), thereby decreasing prostaglandin levels . This is medically useful for decreasing inflammation, fever, and pain .

Scientific Research Applications

Pharmaceutical Applications

3-Chloroindomethacin, like other chlorinated compounds, is promising for use in medicinal chemistry . More than 250 FDA approved chlorine-containing drugs are available in the market, and many pharmaceutically important drug candidates are in pre-clinical trials . The chlorine atom is an important tool for probing structure-activity relationships in life science research .

Drug Discovery

The synthesis of chlorine-containing heterocyclic compounds, such as 3-Chloroindomethacin, has seen recent advances . These compounds serve as diverse biological agents and drugs in the pharmaceutical industries . They inspire the discovery and development of more potent and effective chlorinated drugs against numerous diseases .

Topical Formulations

Indomethacin, the parent compound of 3-Chloroindomethacin, is a nonselective nonsteroidal anti-inflammatory drug with serious side effects such as depression, hallucination, and gastrointestinal irritation . Enhancing the lipid solubility of indomethacin derivatives, like 3-Chloroindomethacin, can be used for topical formulations . Topical formulations may lower these unwanted side effects .

Transdermal Applications

The lipid solubility of 3-Chloroindomethacin can be enhanced by adding various alkyl groups to the drug via an ester linkage . This increased lipid solubility can improve the drug’s efficacy in transdermal applications . An ointment of each ester was formulated and tested on mice skin using Franz diffusion .

Anti-Inflammatory Applications

Indomethacin, from which 3-Chloroindomethacin is derived, is a potent nonselective NSAID . It is an antipyretic, anti-inflammatory, and analgesic agent . Therefore, 3-Chloroindomethacin may also have potential applications in these areas.

Future Directions

While specific future directions for 3-Chloroindomethacin are not mentioned in the search results, there is ongoing research in the field of NSAIDs and their derivatives. This includes the development of new synthesis methods, the study of their mechanisms of action, and the exploration of their potential uses in treating various conditions .

properties

IUPAC Name |

2-[1-(3,4-dichlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2NO4/c1-10-13(9-18(23)24)14-8-12(26-2)4-6-17(14)22(10)19(25)11-3-5-15(20)16(21)7-11/h3-8H,9H2,1-2H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBHEFZJZLHDGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC(=C(C=C3)Cl)Cl)C=CC(=C2)OC)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloroindomethacin | |

CAS RN |

402849-26-7 |

Source

|

| Record name | 3-Chloro indomethacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402849267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloroindomethacin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4HT2A4MQ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

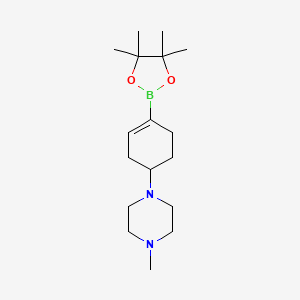

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine](/img/structure/B591911.png)